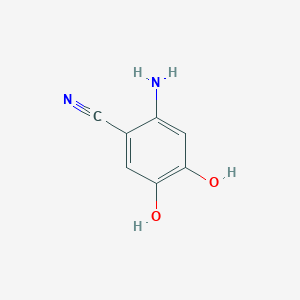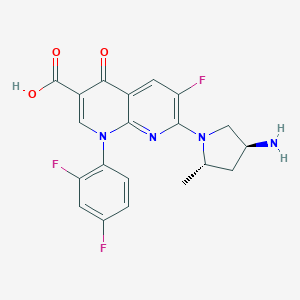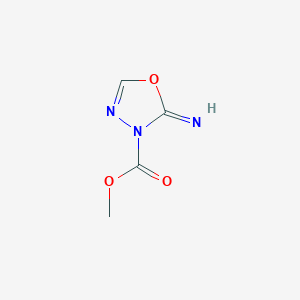
3-Hydroxybutanoic acid;4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid are important organic compounds that have gained significant attention in scientific research due to their potential applications in various fields. These compounds are also known as beta-hydroxybutyric acid and gamma-hydroxybutyric acid, respectively.
Scientific Research Applications
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid have been extensively studied for their potential applications in various fields. In the medical field, these compounds have been found to have neuroprotective effects and can be used in the treatment of various neurological disorders. Additionally, they have been found to have anti-inflammatory and anti-oxidant properties, making them potential candidates for the treatment of inflammatory diseases. In the field of energy metabolism, these compounds have been found to play a crucial role in the regulation of energy metabolism, making them important in the study of metabolic disorders.
Mechanism of Action
The mechanism of action of 3-hydroxybutanoic acid and 4-hydroxybutanoic acid is still not fully understood. However, it is believed that these compounds exert their effects by modulating various signaling pathways in the body. They have been found to activate the GABA receptor, which is involved in the regulation of neurotransmitter release. Additionally, they have been found to modulate the activity of various enzymes involved in energy metabolism.
Biochemical and Physiological Effects:
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid have been found to have various biochemical and physiological effects. They have been found to increase the production of ATP, which is the primary energy currency of the body. Additionally, they have been found to increase the levels of NADH, which is an important coenzyme involved in energy metabolism. They have also been found to have anti-inflammatory and anti-oxidant properties, which can help in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-hydroxybutanoic acid and 4-hydroxybutanoic acid in lab experiments include their simple synthesis method, availability, and low cost. Additionally, these compounds have been extensively studied, making them a reliable tool in scientific research. However, one of the limitations of using these compounds is their potential toxicity, which can limit their use in certain experiments.
Future Directions
There are various future directions for the study of 3-hydroxybutanoic acid and 4-hydroxybutanoic acid. One of the potential directions is the study of their role in the regulation of energy metabolism in various diseases, such as diabetes and obesity. Additionally, the study of their potential applications in the treatment of neurological disorders and inflammatory diseases is an important direction for future research. Furthermore, the development of new synthesis methods and the study of their toxicity profile are also important areas for future research.
Conclusion:
In conclusion, 3-hydroxybutanoic acid and 4-hydroxybutanoic acid are important organic compounds that have gained significant attention in scientific research due to their potential applications in various fields. These compounds have been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties, making them potential candidates for the treatment of various diseases. The study of their mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions is crucial in the advancement of scientific research.
Synthesis Methods
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid can be synthesized through various methods. One of the most common methods is the reduction of acetoacetate using sodium borohydride. Another method involves the hydrolysis of gamma-butyrolactone using potassium hydroxide. These methods are relatively simple and efficient, making them popular in the synthesis of these compounds.
properties
CAS RN |
117068-64-1 |
|---|---|
Product Name |
3-Hydroxybutanoic acid;4-hydroxybutanoic acid |
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxybutanoic acid;4-hydroxybutanoic acid |
InChI |
InChI=1S/2C4H8O3/c1-3(5)2-4(6)7;5-3-1-2-4(6)7/h3,5H,2H2,1H3,(H,6,7);5H,1-3H2,(H,6,7) |
InChI Key |
FHUDZSGRYLAEKR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)O.C(CC(=O)O)CO |
Canonical SMILES |
CC(CC(=O)O)O.C(CC(=O)O)CO |
synonyms |
3HB-4-HB P(3HB-co-4HB) P34HB copolymer poly(3-hydroxybutyrate-co-4-hydroxybutyrate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)


![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)






![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)